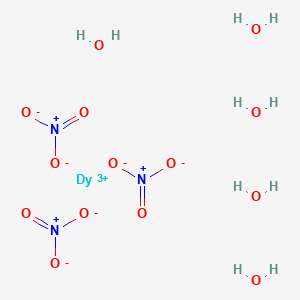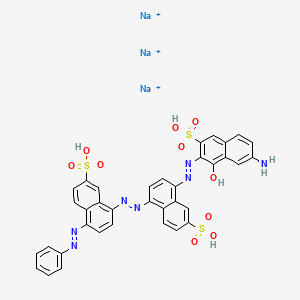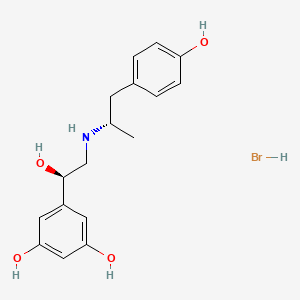
硝酸ジスプロシウム(III)五水和物
説明
Dysprosium(III) nitrate pentahydrate is a useful research compound. Its molecular formula is DyH10N3O14 and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality Dysprosium(III) nitrate pentahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dysprosium(III) nitrate pentahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
高純度塩の製造
硝酸ジスプロシウム(III)五水和物は、高純度塩の製造に使用されます {svg_1}. これらの塩は、高純度レベルのため、様々な科学的および工業的用途でよく使用されます。
触媒
この化合物は、様々な化学反応において触媒として機能します {svg_2} {svg_3}. 触媒として、それはプロセスで消費されることなく、化学反応の速度を上げます。
酸化ジスプロシウムの調製
硝酸ジスプロシウム(III)五水和物は、酸化ジスプロシウムの調製に使用されます {svg_4} {svg_5}. 酸化ジスプロシウムは、レーザーや商業用照明の製造など、いくつかの用途があります。
ランタノイド塩
この化合物は、ランタノイド塩に分類されます {svg_6}. ランタノイド塩は、磁気共鳴画像法(MRI)、テレビ画面用蛍光体の製造、光ファイバーケーブルなど、様々な用途で有用なユニークな磁気的および光学的特性を持っています。
研究開発
そのユニークな特性により、硝酸ジスプロシウム(III)五水和物は、様々な研究開発用途で使用されています {svg_7} {svg_8}. 例えば、カルボン酸塩をベースにした二核ジスプロシウム化合物を調製するために使用されます {svg_9}.
作用機序
Target of Action
Dysprosium(III) nitrate pentahydrate primarily targets chemical reactions where it acts as a catalyst . As a catalyst, it speeds up the rate of chemical reactions without being consumed in the process.
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules. This lowers the activation energy required for the reaction, thereby speeding up the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by Dysprosium(III) nitrate pentahydrate depend on the reaction it is catalyzing. For instance, it is used to prepare carboxylate-based dinuclear dysprosium compounds . The downstream effects would therefore be dependent on the specific reactions and pathways involved.
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could influence its distribution and elimination in a biological context.
Action Environment
The action, efficacy, and stability of Dysprosium(III) nitrate pentahydrate can be influenced by various environmental factors. For instance, its solubility suggests that it would be more active in aqueous environments . Additionally, it forms a crystalline hydrate that melts in its own crystallization water at 88.6 °C , indicating that temperature can affect its physical state and potentially its reactivity.
Safety and Hazards
Dysprosium(III) nitrate pentahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may intensify fire; oxidizer. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, keeping away from heat/sparks/open flames/hot surfaces .
将来の方向性
Dysprosium(III) nitrate pentahydrate has been used in the modulation of slow magnetic relaxation of Dysprosium compounds through the position of coordinating nitrate group . It has also been used in the synthesis of luminescent mononuclear dysprosium(III) and erbium(III) pentanitrate complexes with the same LnO10 coordination geometry .
生化学分析
Biochemical Properties
Dysprosium(III) nitrate pentahydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical processes. For instance, dysprosium(III) nitrate pentahydrate can act as a catalyst in the synthesis of carboxylate-based dinuclear dysprosium compounds by reacting with n-butyric acid and triethylamine . The nature of these interactions often involves the coordination of dysprosium ions with the active sites of enzymes or binding to specific protein domains, thereby altering their activity and function.
Cellular Effects
Dysprosium(III) nitrate pentahydrate influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the activity of key signaling molecules, such as kinases and phosphatases, which are crucial for transmitting signals within the cell. Additionally, dysprosium(III) nitrate pentahydrate may impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of dysprosium(III) nitrate pentahydrate involves its ability to bind to biomolecules and alter their function. Dysprosium ions can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its ability to interact with substrates. Furthermore, dysprosium(III) nitrate pentahydrate can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dysprosium(III) nitrate pentahydrate can change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the environment, which may affect its stability and reactivity. Over time, dysprosium(III) nitrate pentahydrate may undergo thermal decomposition, leading to the formation of dysprosium oxide and other byproducts . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of dysprosium(III) nitrate pentahydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as a catalyst in biochemical reactions. At higher doses, dysprosium(III) nitrate pentahydrate can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
Dysprosium(III) nitrate pentahydrate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For example, dysprosium ions may bind to enzymes in the tricarboxylic acid cycle or glycolysis, affecting the production of metabolites and energy generation . Additionally, dysprosium(III) nitrate pentahydrate can impact the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, dysprosium(III) nitrate pentahydrate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments . Dysprosium ions may accumulate in specific tissues or organelles, depending on their affinity for certain biomolecules and cellular structures. This localization can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of dysprosium(III) nitrate pentahydrate is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its binding affinity for certain proteins or nucleic acids . This localization can affect the compound’s activity and function, as it may interact with different biomolecules and participate in distinct biochemical processes within each compartment.
特性
IUPAC Name |
dysprosium(3+);trinitrate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTQUFQJAWMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH10N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336992 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-49-9 | |
| Record name | Dysprosium(III) nitrate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium (III) nitrate, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)


![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
![benzyl N-[(2S)-1-[[(1E,2S)-1-(carbamoylhydrazinylidene)-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1148298.png)


![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![N~1~,N~1~-Bis{3-[(dimethoxymethyl)silyl]propyl}ethane-1,2-diamine](/img/structure/B1148313.png)
![1,3-Bis[(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)methyl]-2,4-dihydroxycyclobutenediylium bis(inner salt)](/img/structure/B1148315.png)
